molecular formula C13H16N2O4 B1438259 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid CAS No. 1000018-45-0

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Cat. No.: B1438259
CAS No.: 1000018-45-0
M. Wt: 264.28 g/mol
InChI Key: VEHSJMVPIQNXGP-UHFFFAOYSA-N
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Description

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-chlorobenzoic acid to form 2-nitrobenzoic acid, which is then reacted with 3-methylpiperidine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve catalytic hydrogenation, cyclization, and multicomponent reactions. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological pathways. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is unique due to the combination of the piperidine moiety and the nitrobenzoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(3-methylpiperidin-1-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)10-4-5-12(15(18)19)11(7-10)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHSJMVPIQNXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248499
Record name 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-45-0
Record name 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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